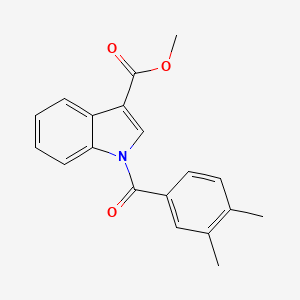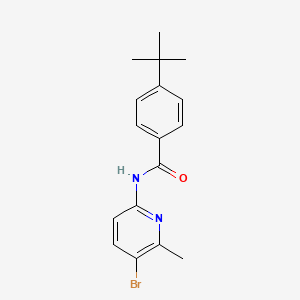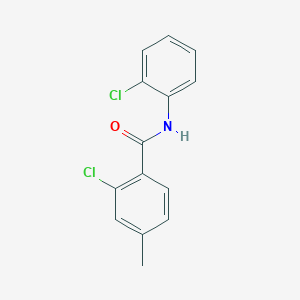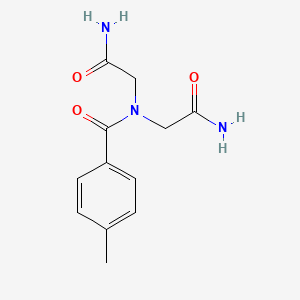
methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate, also known as DMI, is a synthetic compound that belongs to the indole family. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
Methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate exhibits its cytotoxic activity by inducing apoptosis in cancer cells. It acts as a potent inhibitor of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine site on tubulin and prevents its polymerization, leading to cell cycle arrest and subsequent apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. This compound has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. In addition, this compound has been reported to exhibit anti-inflammatory activity, which may have potential applications in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate in lab experiments is its high purity level, which ensures reproducibility of results. This compound is also relatively stable and can be easily stored for long periods without degradation. However, this compound has some limitations, such as its low solubility in water, which may limit its application in some experiments. In addition, this compound is relatively expensive compared to other indole derivatives, which may be a factor to consider when planning experiments.
Orientations Futures
There are several future directions for the use of methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate in scientific research. One potential application is in the development of novel anticancer agents based on the structure of this compound. Another direction is the synthesis of functional materials using this compound as a building block. In addition, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively used in scientific research due to its unique properties and potential applications. The synthesis method of this compound is relatively simple, and it exhibits cytotoxic activity against a wide range of cancer cell lines. This compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis method of methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate involves the reaction of 3,4-dimethylbenzoyl chloride with indole-3-carboxylic acid in the presence of a base. The reaction yields this compound as a white crystalline solid with a high purity level. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
Methyl 1-(3,4-dimethylbenzoyl)-1H-indole-3-carboxylate has been extensively used in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been studied as a potential anticancer agent, as it exhibits cytotoxic activity against a wide range of cancer cell lines. In material science, this compound has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and polymers. In organic synthesis, this compound has been utilized as a versatile reagent for the synthesis of various indole derivatives.
Propriétés
IUPAC Name |
methyl 1-(3,4-dimethylbenzoyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12-8-9-14(10-13(12)2)18(21)20-11-16(19(22)23-3)15-6-4-5-7-17(15)20/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXNNXZZXGGGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5873311.png)

![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5873319.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5873323.png)

![3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5873330.png)
![N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5873333.png)


![3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5873374.png)

